molecular formula C14H21NO2 B14866901 Ethyl 3-(benzylamino)-2-methylbutanoate

Ethyl 3-(benzylamino)-2-methylbutanoate

Cat. No.: B14866901
M. Wt: 235.32 g/mol
InChI Key: UAKTZVUHLACNIV-UHFFFAOYSA-N
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Description

Ethyl 3-(benzylamino)-2-methylbutanoate is an ester derivative featuring a benzylamino substituent at the 3-position and a methyl group at the 2-position of the butanoate backbone. The compound’s ester and amino functionalities suggest utility in pharmaceutical intermediates or aroma chemistry, though direct data are sparse .

Properties

IUPAC Name

ethyl 3-(benzylamino)-2-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-4-17-14(16)11(2)12(3)15-10-13-8-6-5-7-9-13/h5-9,11-12,15H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKTZVUHLACNIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C(C)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(benzylamino)-2-methylbutanoate typically involves the reaction of ethyl 3-bromo-2-methylbutanoate with benzylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(benzylamino)-2-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(benzylamino)-2-methylbutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(benzylamino)-2-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or ionic interactions with active sites, influencing the compound’s biological activity. The ester group can undergo hydrolysis, releasing the active amine, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with Ethyl 3-(benzylamino)-2-methylbutanoate but differ in substituents, backbone saturation, or functional groups:

Compound Name CAS Number Molecular Formula Key Features Synthesis Method (Evidence Source) Applications (Evidence Source)
Ethyl 3-(benzylamino)but-2-enoate 1020-67-3 C₁₃H₁₇NO₂ Unsaturated backbone (C=C at 2-position) TCCA-catalyzed condensation of ethyl acetoacetate and benzylamine Intermediate in organic synthesis
Ethyl 3-(benzylamino)-3-methylbutanoate 17945-54-9 C₁₄H₂₁NO₂ Methyl group at 3-position; saturated backbone Not explicitly detailed (pharmaceutical intermediate) Pharmaceutical intermediate
Ethyl 4-(3-chlorobenzylamino)butanoate 1391078-47-9 C₁₃H₁₈ClNO₂ Chloro-substituted benzyl group; amino at 4-position Synthetic route via nucleophilic substitution Undisclosed (likely pharmaceutical)
Ethyl 3-methyl-2-phenoxybutanoate - C₁₃H₁₈O₃ Phenoxy group at 2-position; methyl at 3-position Phenol nucleophilic substitution on ethyl 2-bromo-3-methylbutanoate Potential precursor for bioactive molecules
Ethyl 2-acetyl-3-methylbutanoate 1522-46-9 C₉H₁₆O₃ Acetyl group at 2-position; methyl at 3-position Esterification/acylation methods Intermediate in ketone-containing APIs

Key Differences and Implications

Backbone Saturation: Ethyl 3-(benzylamino)but-2-enoate (unsaturated) exhibits higher reactivity due to the conjugated enamine system, enabling participation in cycloaddition or Michael addition reactions . Saturated analogs (e.g., Ethyl 3-(benzylamino)-3-methylbutanoate) are more stable, favoring applications in prolonged pharmaceutical syntheses .

Substituent Position: A methyl group at the 2-position (target compound) may sterically hinder nucleophilic attacks compared to 3-methyl analogs, altering reaction kinetics .

Functional Group Diversity: Phenoxy groups (Ethyl 3-methyl-2-phenoxybutanoate) introduce aromaticity, enabling π-π interactions in drug-receptor binding . Acetylated derivatives (Ethyl 2-acetyl-3-methylbutanoate) serve as ketone precursors, critical in synthesizing antidepressants or anti-inflammatory agents .

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